![molecular formula C13H14BNO4 B1525558 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one CAS No. 1615247-97-6](/img/structure/B1525558.png)
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one
Overview
Description
“1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one” is a chemical compound with the CAS Number: 1615247-97-6 and Linear Formula: C13H14BNO4 . Its IUPAC name is 4-[2-(4-oxo-1(4H)-pyridinyl)ethoxy]phenylboronic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H14BNO4/c16-12-5-7-15(8-6-12)9-10-19-13-3-1-11(2-4-13)14(17)18/h1-8,17-18H,9-10H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.07 . It’s recommended to store this compound in a refrigerated environment .Scientific Research Applications
Polymerization and Material Synthesis
- Cationic Polymerization: The study of the polymerization of 4-ethyl-1,3-dioxolane with boron trifluoride etherate as an initiator suggests applications in creating polymers with specific molecular weights and sequences. Such polymerization processes might be relevant for materials engineering and synthesis (Okada, Mita, & Sumitomo, 1976).
Catalysis and Reaction Mechanisms
- Reduction of Ferri-protoporphyrin: A redox-resin containing 1,2-dihydropyridine residues, synthesized by the reduction of poly(N-ethylpyridinium bromide) with sodium borohydride, showcases the use of boron-containing catalysts in reducing ferri-protoporphyrin IX dimethyl ester. This implies potential applications in catalysis and redox reactions (Hasegawa, Inamoto, & Tsuchida, 1977).
Material Properties and Applications
- Electrochromic Materials: The synthesis and characterization of copolymers for electrochromic applications, utilizing components similar to the targeted compound, indicate potential uses in developing materials with specific color-changing properties under electrical influence (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).
Antioxidation Mechanisms
- Unique Antioxidation Property of Boron-Based Catalysts: A study focused on the antioxidation properties of boron-based catalysts during the oxidative dehydrogenation of alkanes highlights the potential of boron-containing compounds to inhibit deep oxidation, suggesting applications in chemical processing and stabilization (Liu, Xu, Xia, Lu, Lu, & Wang, 2021).
Properties
IUPAC Name |
[4-[2-(4-oxopyridin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c16-12-5-7-15(8-6-12)9-10-19-13-3-1-11(2-4-13)14(17)18/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGGGQHVWIGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CC(=O)C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
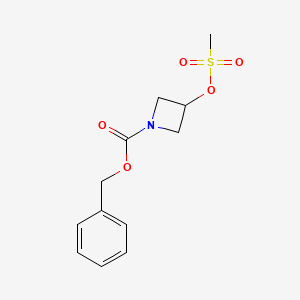
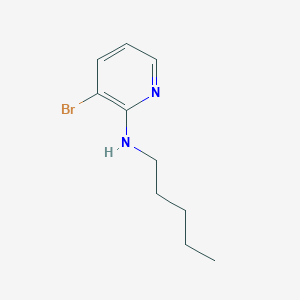
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)
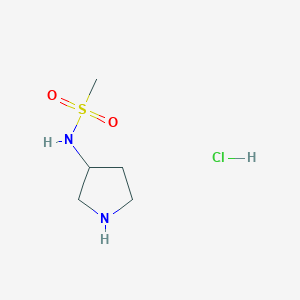
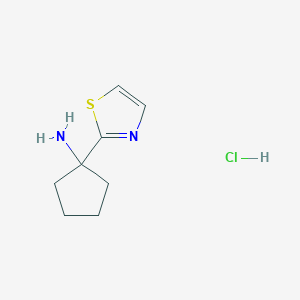
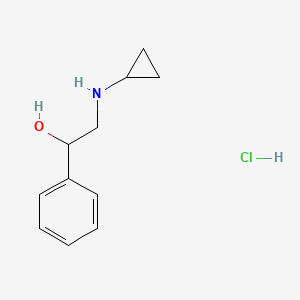
![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)


![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
